Cas no 86-84-0 (1-Naphthyl isocyanate)

1-Naphthyl isocyanate structure
1-Naphthyl isocyanate structure
Nombre del producto:1-Naphthyl isocyanate
Número CAS:86-84-0
MF:C11H7NO
Megavatios:169.179382562637
MDL:MFCD00003881
CID:34392
PubChem ID:87571517

1-Naphthyl isocyanate Propiedades químicas y físicas

Nombre e identificación

    • α-Naphthyl isocyanate
    • Alpha-naphthylcarbylamine
    • alpha-Naphthyl isocyanate
    • 1-Naphthyl isocyanate
    • 1-Isocyanatonaphthalene
    • 1-isocyanato-naphthalene
    • 1-naphathyl isocyanate
    • 1-naphthalene isocyanate
    • 1-naphtylisocyanate
    • A-NAPHTHYL ISOCYANATE
    • CYCLOHEXANE-195
    • CYCLOHEXANE-205
    • HEXAHYDROBENZENE
    • HEXAMETHYLENE
    • HEXANAPHTHALENE
    • HEXANAPHTHENE
    • l-naphthyl isocyanate
    • naphth-1-yl isocyanate
    • NAPHTHENE
    • Isocyanic Acid 1-Naphthyl Ester
    • 86-84-0
    • 1-NAPHTHYLISOCYANATE [MI]
    • NAPHTHYL ISOCYANATE, 1-
    • 1-Naphthyl isocyanate, for HPLC derivatization, >=99.0% (GC)
    • AS-14269
    • NSC-4023
    • DTXSID9058949
    • NSC4023
    • Q27262522
    • SCHEMBL374
    • GEO-04573
    • MFCD00003881
    • alpha-naphthylisocyanate
    • FT-0608118
    • 1-Naphthylisocyanate
    • EINECS 250-067-7
    • STK399781
    • F2191-0305
    • FT-0651962
    • (R)-ALPHA-CYANOBENZYLACETATE
    • naphthylisocyanate
    • EN300-20916
    • 1-Naphthyl isocyanate, 98%
    • .alpha.-Naphthyl isocyanate
    • A820223
    • BBL027443
    • AB00331
    • Isocyanatonaphthalene
    • W-104056
    • Naphthalene, isocyanato-
    • EC 201-703-7
    • UNII-5LH2P0691E
    • Naphthalene, 1-isocyanato-
    • AI3-15382
    • CHEMBL2074791
    • I0125
    • NSC 4023
    • naphthyl isocyanate
    • C11H7NO
    • 1-naphthyl-isocyanate
    • AKOS000120750
    • InChI=1/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7
    • naphthylisocyanat
    • 30135-65-0
    • 1-naphthylisocyanat
    • EINECS 201-703-7
    • Isocyanic acid, 1-naphthyl ester
    • D91084
    • 5LH2P0691E
    • 1-Isocyanatonaphthalene (ACI)
    • Isocyanic acid, 1-naphthyl ester (6CI, 7CI, 8CI)
    • Naphthalen-1-ylisocyanate
    • DB-019292
    • NS00006287
    • MDL: MFCD00003881
    • Renchi: 1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
    • Clave inchi: BDQNKCYCTYYMAA-UHFFFAOYSA-N
    • Sonrisas: O=C=NC1C2C(=CC=CC=2)C=CC=1
    • Brn: 742779

Atributos calculados

  • Calidad precisa: 169.052764g/mol
  • Carga superficial: 0
  • XLogP3: 3.7
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 169.052764g/mol
  • Masa isotópica única: 169.052764g/mol
  • Superficie del Polo topológico: 29.4Ų
  • Recuento de átomos pesados: 13
  • Complejidad: 220
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: colorless liquid ,Almost odourless at room temperature,Its steam has a special pungent smell,Sensitive to humidity,Encounter waterdecomposition
  • Denso: 1.177 g/mL at 25 °C(lit.)
  • Punto de fusión: 4 °C (lit.)
  • Punto de ebullición: 267 °C/761 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: n20/D 1.6344(lit.)
  • Disolución: Miscible with alcohol, chloroform and diethyl ether.
  • Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents, alcohols.
  • PSA: 29.43000
  • Logp: 2.80710
  • Merck: 6410
  • Sensibilidad: Moisture Sensitive
  • Disolución: Soluble in ethanol \ chloroform \ ether and petroleum ether
  • Presión de vapor: 168.8 mm Hg ( 37.7 °C)

1-Naphthyl isocyanate Información de Seguridad

1-Naphthyl isocyanate Datos Aduaneros

  • Código HS:2929109000
  • Datos Aduaneros:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Naphthyl isocyanate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-20916-0.1g
1-isocyanatonaphthalene
86-84-0 94%
0.1g
$19.0 2023-05-02
Enamine
EN300-20916-25.0g
1-isocyanatonaphthalene
86-84-0 94%
25g
$124.0 2023-05-02
Enamine
EN300-20916-100.0g
1-isocyanatonaphthalene
86-84-0 94%
100g
$421.0 2023-05-02
Enamine
EN300-20916-10.0g
1-isocyanatonaphthalene
86-84-0 94%
10g
$50.0 2023-05-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N85020-5g
1-Naphthyl isocyanate
86-84-0
5g
¥88.0 2021-09-08
Life Chemicals
F2191-0305-0.25g
1-Naphthyl isocyanate
86-84-0 95%+
0.25g
$18.0 2023-09-06
Life Chemicals
F2191-0305-2.5g
1-Naphthyl isocyanate
86-84-0 95%+
2.5g
$40.0 2023-09-06
BAI LING WEI Technology Co., Ltd.
201896-100G
1-Naphthyl isocyanate, 99%, derivatization grade
86-84-0 99%
100G
¥ 4148 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N85020-100g
1-Naphthyl isocyanate
86-84-0
100g
¥538.0 2021-09-08
Apollo Scientific
OR11220-250g
Naphth-1-yl isocyanate
86-84-0
250g
£108.00 2025-02-19

1-Naphthyl isocyanate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Toluene
Referencia
Synthesis of isocyanates from carboxylic chlorides and sodium azide in mixtures of low-polar and polar aprotic solvents
Zlobin, V. A.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1989, 32(12), 35-7

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: 1,2-Dichloroethane
Referencia
A new and efficient catalytic method for synthesizing isocyanates from carbamates
Uriz, Pedro; et al, Tetrahedron Letters, 2002, 43(9), 1673-1676

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  36 h, 110 °C
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
2.2 Reagents: Methanol ;  30 min, rt
2.3 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
3.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
4.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
4.2 3 h, rt
4.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referencia
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Triethylamine ,  2-Chloro-1,3,2-benzodioxaborole Solvents: Toluene
Referencia
Dealcoholysis process and catalysts for preparing isocyanates from urethanes
, Canada, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Ethyl acetate ;  rt; 4 h, reflux
Referencia
Comparison of base-promoted and self-catalyzed conditions in the synthesis of isocyanates from amines using triphosgene
Charalambides, Yiannis C.; et al, Synthetic Communications, 2007, 37(6), 1037-1044

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Methanol ;  1.5 h, rt
1.2 Solvents: Water ;  rt
Referencia
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  60 min, rt
Referencia
Production of Amidinyl Radicals via UV-Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines
Mekhemer, Islam M. A. ; et al, ACS Omega, 2020, 5(44), 28712-28721

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
2.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
2.2 3 h, rt
2.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referencia
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
2.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
3.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
3.2 3 h, rt
3.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referencia
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  0 - 5 °C; 5 °C → rt; 2 h, reflux
Referencia
Antimalarial activity of novel imidazoisoquinolinone derivatives correlates with heme binding affinity
Bollini, Mariela; et al, Medicinal Chemistry Research, 2015, 24(4), 1496-1503

Synthetic Routes 11

Condiciones de reacción
1.1 Solvents: Ethyl acetate ;  5 min, 0 °C; 4 h, reflux
Referencia
Naked Eye Detection of Anions by 2,2'-Bianthracene Derivative Bearing Urea Groups in Various Organic Solvents
Osawa, Kohei; et al, Chemistry Letters, 2020, 49(3), 290-294

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 3 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referencia
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium hydroxide Catalysts: Silica ,  Chitosan Solvents: Water ;  pH 13, rt
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  80 °C
1.3 Reagents: Triphenylphosphine Catalysts: p-Toluenesulfonic acid ,  Nickel dichloride Solvents: Ethanol ;  4 h, 4 MPa, 180 °C
Referencia
Non-noble metallic Fe catalyst systems for the reductive carbonylation of nitrobenzene
Zhang, Jun; et al, Huaxue Xuebao, 2012, 70(1), 35-38

Synthetic Routes 14

Condiciones de reacción
Referencia
Acyclic and cyclic carbamic acids and esters, and their sulfur, selenium, tellurium, and phosphorus analogues'
Rossi, L., Science of Synthesis, 2005, 18, 461-648

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
2.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
3.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
3.2 3 h, rt
3.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referencia
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  30 min, rt
2.1 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
3.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
4.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
4.2 3 h, rt
4.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referencia
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  5 min, rt; rt → 0 °C
1.2 2 h, 0 °C; 4 h, 0 °C → rt
2.1 Solvents: Methanol ;  1.5 h, rt
2.2 Solvents: Water ;  rt
Referencia
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Boron trichloride Solvents: Benzene
Referencia
Synthesis of isocyanates from carbamate esters employing boron trichloride
Butler, D. C. D.; et al, Chemical Communications (Cambridge), 1998, (23), 2575-2576

Synthetic Routes 19

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Referencia
Design, synthesis and biological evaluation of pyrimidinamine derivatives containing urea moiety
Liu, Weiqin; et al, Heterocycles, 2023, 106(1), 67-81

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Proton sponge Solvents: Tetrahydrofuran
Referencia
Synthesis of isocyanates from carboxylic acids using diphenylphosphoryl azide and 1,8-bis(dimethylamino)naphthalene
Gilman, Jeffrey W.; et al, Synthetic Communications, 1993, 23(3), 335-41

1-Naphthyl isocyanate Raw materials

1-Naphthyl isocyanate Preparation Products

1-Naphthyl isocyanate Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-84-0)1-Naphthyl isocyanate
sfd15875
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-84-0)α-Naphthyl isocyanate
25487265
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe